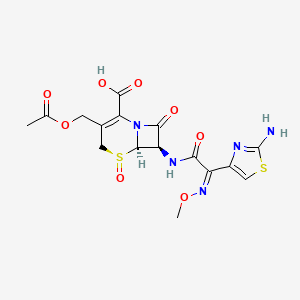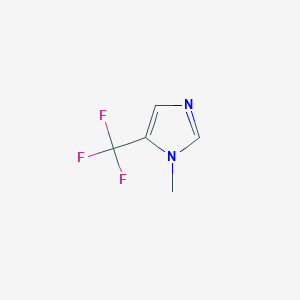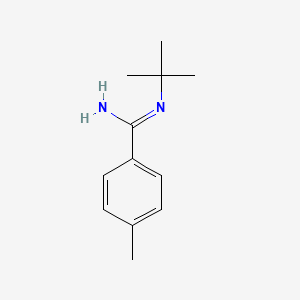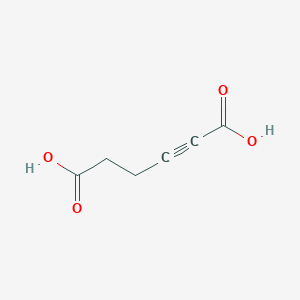![molecular formula C12H10N2O B14131816 7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
7-Methoxypyrido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxypyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles These compounds are characterized by a fused ring system that includes both pyridine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxypyrido[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of carboxylic acid derivatives and subsequent cyclization reactions . The reaction conditions often involve heating and the use of catalysts such as copper acetate or hypervalent iodine(III) compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxypyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like peroxymonosulfuric acid.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Peroxymonosulfuric acid, hypervalent iodine(III) compounds.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methoxypyrido[1,2-a]benzimidazole involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the pyridine ring.
Pyrido[1,2-a]benzimidazole: Similar structure but without the methoxy group.
Azolo[1,5-a]pyrimidines: Another class of heterocycles with similar biological activities.
Uniqueness: 7-Methoxypyrido[1,2-a]benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
7-methoxypyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2O/c1-15-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h2-8H,1H3 |
InChI Key |
UBMHTDJHRADLPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
